2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine
Description
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its versatility and broad-spectrum biological activities, including COX-2 inhibition, anticancer, anticholinesterase, and ion channel modulation . The compound 2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine features a trifluoromethoxy-substituted phenyl group at position 2 of the imidazo[1,2-a]pyridine core. This substituent introduces unique electronic and steric properties, making it a subject of interest for structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C14H9F3N2O |
|---|---|
Molecular Weight |
278.23 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H9F3N2O/c15-14(16,17)20-11-6-4-10(5-7-11)12-9-19-8-2-1-3-13(19)18-12/h1-9H |
InChI Key |
KESXEKSTHVNPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of an electrophilic trifluoromethylating reagent based on a sulfonium ylide skeleton. This reaction occurs under mild conditions and is tolerant of various functional groups .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazo[1,2-a]pyridine core can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Electrophilic Trifluoromethylating Reagents: Used for introducing the trifluoromethoxy group.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups attached to the imidazo[1,2-a]pyridine core .
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine
- Substituent : Methoxy (-OCH₃) at phenyl para-position.
- Activity : Methoxy groups are associated with moderate COX-2 inhibition but lower selectivity compared to sulfonyl or trifluoromethoxy groups. For example, a morpholine-substituted analog (C-3 position) showed potent COX-2 inhibition (IC₅₀ = 0.07 µM) due to enhanced hydrogen bonding .
- Limitation : Methoxy groups may reduce metabolic stability due to oxidative demethylation .
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine
- Substituent : Chlorine (-Cl) at phenyl para-position.
- Activity: Chlorine’s moderate electron-withdrawing nature improves binding in ion channel inhibitors (e.g., K2P3.1 inhibitors like BAY10000493) .
- Example: In Alzheimer’s research, chloro-substituted analogs showed weaker modulation of Cu(II)-Aβ aggregates compared to dimethylamino derivatives .
2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine
- Substituent : Trifluoromethyl (-CF₃) at phenyl para-position.
- Activity : -CF₃ enhances cytotoxicity in anticancer agents (e.g., compound 7h against HepG2 and HeLa cells) . However, -OCF₃ may offer superior pharmacokinetics due to increased polarity and reduced toxicity .
Positional and Steric Influences
- Imidazo Ring Substituents : Modifications at C-3 or C-7 of the imidazo[1,2-a]pyridine core (e.g., methyl or morpholine groups) significantly impact activity. For instance, a methyl group at R4 (compound 2h ) boosted AChE inhibition (IC₅₀ = 79 µM), whereas phenyl side chains at R2/R3 were inactive .
- Phenyl Ring Substituents : Para-substitutions on the phenyl ring (e.g., -OCF₃ vs. -OCH₃) dictate target engagement. Trifluoromethoxy’s bulkiness may hinder binding in narrow enzyme pockets but enhance interactions in hydrophobic regions (e.g., K2P3.1 channel inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
